Spiro[2.5]octane-6-carboxamide
Description
Contextualization of Spirocyclic Scaffolds in Modern Medicinal Chemistry
Spirocyclic scaffolds, characterized by two rings sharing a single common atom, are gaining prominence in modern drug discovery. researchgate.net Their inherent three-dimensionality provides a distinct advantage over traditional flat aromatic systems. tandfonline.com This spatial arrangement allows for a more precise orientation of substituents, potentially leading to enhanced binding affinity and selectivity for biological targets. The introduction of a spiro center increases the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with improved clinical success due to better physicochemical properties such as solubility and metabolic stability. tandfonline.com Consequently, medicinal chemists are increasingly incorporating spirocycles into drug candidates to navigate new chemical spaces and secure novel intellectual property. tandfonline.com
Academic Relevance of the Carboxamide Functionality in Spiro[2.5]octane Systems
The carboxamide group is a ubiquitous functional group in pharmaceuticals and plays a critical role in molecular recognition. Its ability to act as both a hydrogen bond donor and acceptor allows it to form robust interactions with biological targets such as enzymes and receptors. The amide bond is relatively stable and can serve as a bioisosteric replacement for other functional groups to improve a molecule's pharmacokinetic profile.
In the context of the spiro[2.5]octane scaffold, the carboxamide group at the 6-position would project from the rigid core, allowing it to probe and interact with specific binding pockets. The synthesis of spiro-carboxamide derivatives has been explored for various therapeutic targets. For instance, spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives have been synthesized and investigated as potential inhibitors of viral proteases. bohrium.comnih.gov These studies highlight the synthetic accessibility and biological potential of combining a spiro core with a carboxamide functionality. The carboxamide group can be readily derived from the corresponding carboxylic acid, a known derivative of the spiro[2.5]octane system. nih.govachmem.com
Overview of Current Research Landscape and Unexplored Avenues for Spiro[2.5]octane-6-carboxamide
A review of the current scientific literature reveals that while various derivatives of the spiro[2.5]octane core have been synthesized and studied, "this compound" itself remains a largely unexplored chemical entity. Research has predominantly focused on the corresponding carboxylic acid (spiro[2.5]octane-6-carboxylic acid) nih.govachmem.com and the amine precursor (spiro[2.5]octan-6-amine). smolecule.com For example, a patent exists detailing the synthesis of the isomeric spiro[2.5]octane-5-carboxylic acid, suggesting that synthetic routes to such scaffolds are established. google.com
The lack of dedicated research on this compound presents a significant opportunity for investigation. The synthesis would likely be a straightforward amidation of the corresponding carboxylic acid. The biological evaluation of this compound and its derivatives could unveil novel activities. Given the known antimicrobial properties of some spiro[2.5]octane derivatives , this would be a logical starting point for investigation. Furthermore, the rigid scaffold could be exploited in the design of inhibitors for various enzymes or as probes for studying protein-protein interactions. The exploration of different substituents on the carboxamide nitrogen would open up a vast chemical space for the development of new therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[2.5]octane-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c10-8(11)7-1-3-9(4-2-7)5-6-9/h7H,1-6H2,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOJLFFLAMIDBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C(=O)N)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies and Methodologies for Spiro 2.5 Octane 6 Carboxamide and Congeners
Retrosynthetic Approaches to the Spiro[2.5]octane-6-carboxamide Framework
Retrosynthetic analysis provides a logical framework for dissecting complex molecules into simpler, commercially available starting materials. For this compound, a primary disconnection can be made at the amide bond, leading to Spiro[2.5]octane-6-carboxylic acid and an appropriate amine. The carboxylic acid itself can be derived from various precursors, with a key step being the formation of the spirocyclic core.
One common retrosynthetic strategy for the spiro[2.5]octane skeleton involves a disconnection of the cyclopropane (B1198618) ring. This approach often leads to a cyclohexanone (B45756) derivative that can undergo cyclopropanation. For instance, a synthetic route for a related compound, spiro[2.5]octane-5-carboxylic acid, starts from 1,3-cyclohexanedione. google.com This precursor is converted to 3-methoxy-cyclohexenone, which then undergoes cyclization with an ethyl Grignard reagent to form 5-methoxyspiro[2.5]oct-4-ene. google.com Subsequent transformations yield the target carboxylic acid. google.com This highlights a general strategy where the cyclohexane (B81311) ring is constructed or modified first, followed by the introduction of the cyclopropane moiety.
Another retrosynthetic approach focuses on building the spirocycle from acyclic or simpler cyclic precursors through annulation strategies. This can involve the use of bifunctional reagents that participate in sequential reactions to form the two rings. The choice of disconnection and the corresponding synthetic strategy often depend on the desired substitution pattern and stereochemistry of the final product.
Modular Synthesis of Spiro[2.5]octane Derivatives and Precursors
A modular synthesis allows for the flexible and efficient construction of a library of related compounds from a common set of building blocks. This approach is particularly valuable for exploring the structure-activity relationships of this compound and its congeners.
Cyclization Reactions in Spiro[2.5]octane Ring Construction
The formation of the spiro[2.5]octane ring system is a critical step in the synthesis of the target carboxamide. Various cyclization reactions have been developed for this purpose, often involving the formation of either the cyclohexane or the cyclopropane ring as the final step.
The Claisen condensation is a powerful carbon-carbon bond-forming reaction that can be utilized to construct the cyclohexane ring of the spiro[2.5]octane system. A notable example is the synthesis of spiro[2.5]octane-5,7-dione, a key intermediate for various pharmaceutically active ingredients. researchgate.netgoogle.comwipo.int This process can involve the intramolecular condensation of a diester precursor. google.com
One reported synthesis of spiro[2.5]octane-5,7-dione involves the cyclization of [1-(2-oxo-propyl)-cyclopropyl]-acetic acid methyl ester under Claisen condensation conditions. google.com The reaction is typically carried out in the presence of a suitable base, such as sodium methoxide, in a solvent like tetrahydrofuran. google.com This method provides an efficient route to the dione, which can then be further functionalized to produce a range of spiro[2.5]octane derivatives. researchgate.netacs.org
| Precursor | Reagents and Conditions | Product | Reference |
| [1-(2-oxo-propyl)-cyclopropyl]-acetic acid methyl ester | Sodium methanolate, Tetrahydrofuran | Spiro[2.5]octane-5,7-dione | google.com |
| Diethyl acetonedicarboxylate and related acrylates | Cyclization followed by decarboxylation | Spiro[2.5]octane-5,7-dione | researchgate.net |
Annulation Strategies for Spirocyclic Systems
Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are highly effective for constructing spirocyclic systems. These strategies can provide access to complex and highly functionalized spirocycles in a single transformation. iitm.ac.in
A general and programmable Matteson-type annulation has been developed for the construction of spirocycles from simple cyclic ketones. nih.govresearchgate.net This approach involves a sequential Horner-Wadsworth-Emmons olefination and 1,4-hydroboration of a cyclic ketone to generate a boronate intermediate. nih.govresearchgate.net This intermediate can then undergo programmable homologation and annulation to form spirocycles of various ring sizes, including the spiro[2.5]octane framework. nih.gov This method is scalable and allows for the synthesis of spirocycles with multiple stereocenters. nih.gov
Another powerful annulation strategy involves the use of p-quinone methides. A metal-free, one-pot approach has been developed for the synthesis of spiro[2.5]octa-4,7-dien-6-ones through a 1,6-conjugate addition-induced dearomatization of para-quinone methides. rsc.orgacs.org This reaction proceeds in high yields under mild conditions and can generate products with multiple consecutive quaternary centers. rsc.org
| Strategy | Key Intermediates | Products | Reference |
| Matteson-Type Annulation | Boc-substituted boronate from cyclic ketone | [4.5], [4.6], [5.5], [5.6], and [6.6]‐spirocycles | nih.govresearchgate.net |
| 1,6-Conjugate Addition to p-Quinone Methides | para-Quinone methides | Spiro[2.5]octa-4,7-dien-6-ones | rsc.orgacs.org |
| Ru-catalyzed Spiroannulation | N-aryl-2,3-dihydrophthalazine-1,4-diones, 1,4-benzoquinones | Spiro indazolo[1,2-b]phthalazines | rsc.org |
Stereoselective Synthesis of Chiral this compound Analogues
The development of stereoselective methods for the synthesis of chiral spiro[2.5]octane derivatives is crucial for their application in pharmacology, as the biological activity of a molecule is often dependent on its stereochemistry. Chiral auxiliaries and catalysts are commonly employed to control the stereochemical outcome of key reactions.
One approach to stereoselective synthesis involves the use of chiral auxiliaries, such as (R)-α-phenylglycinol or Ellman's sulfinamide, in Strecker reactions to install a chiral amino acid moiety. nih.gov This has been successfully applied to the synthesis of spiro[3.3]heptane derivatives and could be adapted for the spiro[2.5]octane system. nih.gov The choice of chiral auxiliary can be critical, as it can influence the stability of intermediates and the efficiency of chromatographic separation of diastereomers. nih.gov
Asymmetric catalysis offers another powerful tool for the enantioselective synthesis of spirocycles. For example, chiral ligands can be used in metal-catalyzed reactions to induce chirality. a2bchem.comresearchgate.net The rigid and chiral environment provided by the spirocyclic framework of some ligands can effectively control the stereochemistry of chemical transformations. a2bchem.com
Palladium-Catalyzed C(sp³)–H Activation and Spirocyclization
Palladium-catalyzed C(sp³)–H activation has emerged as a powerful and efficient tool for the construction of complex molecular architectures, including spirocycles. researchgate.netacs.orgnih.govacs.orgresearchgate.net This methodology allows for the direct functionalization of otherwise inert C-H bonds, offering a more atom- and step-economical approach compared to traditional methods that often require pre-functionalized substrates.
An efficient method for the synthesis of bicyclic spirodiamine molecules has been developed via a Pd(II)-catalyzed β-C(sp³)–H bond activation of aliphatic amides, followed by cyclization with maleimides. researchgate.netacs.orgnih.gov This reaction proceeds through an amide-directed C–H activation, demonstrating high compatibility with a wide variety of maleimides and amides derived from biologically active aliphatic and fatty acids. researchgate.netacs.orgnih.gov A palladacycle intermediate has been identified as the active species in this transformation. researchgate.netacs.org
Furthermore, a palladium-catalyzed domino intramolecular Narasaka–Heck/C(sp³)–H activation reaction has been reported for the synthesis of spirocyclobutane-pyrrolines. acs.org This reaction involves the activation of a δ-C(sp³)–H bond by an in situ-generated σ-alkyl-Pd(II) species, leading to the formation of a five-membered spiro-palladacycle intermediate. acs.org This strategy represents a novel approach to the synthesis of highly strained spirocyclic systems. acs.org
| Reaction Type | Substrates | Catalyst/Reagents | Product Type | Reference |
| β-C(sp³)–H Activation/Spirocyclization | Alkyl amides, Maleimides | Pd(II) catalyst, External ligand, Cu(OAc)₂·H₂O | Bicyclic spirodiamine molecules | researchgate.netacs.orgnih.gov |
| γ-C(sp³)-H Bond Activation/Spiro-Cyclisation | Substituted amino acids, Maleimides | Palladium catalyst | Spirocyclic compounds | researchgate.net |
| Narasaka–Heck/C(sp³ or sp²)–H Activation Cascade | γ,δ-unsaturated oxime esters | Palladium catalyst | Spirocyclobutane-pyrrolines | acs.org |
Functional Group Interconversions Towards the Carboxamide Moiety
The final installation of the carboxamide functional group onto the pre-formed spiro[2.5]octane core is a critical step in the synthesis of the target compound and its analogues. The choice of method for this functional group interconversion (FGI) is dictated by the nature of the available precursor, reaction efficiency, and the need to preserve the integrity of the strained cyclopropane ring. Several key precursors, including carboxylic acids, esters, and nitriles, serve as versatile starting points for accessing the C6-carboxamide.
The most prevalent and versatile strategy involves the amidation of spiro[2.5]octane-6-carboxylic acid. This transformation is typically achieved using a wide array of peptide coupling reagents that activate the carboxylic acid for nucleophilic attack by an ammonia (B1221849) source. Research has focused on optimizing conditions to maximize yield and minimize side reactions, such as racemization or epimerization at adjacent stereocenters. A comparative study investigated the efficacy of various common coupling agents for the conversion of spiro[2.5]octane-6-carboxylic acid to the primary amide using ammonium (B1175870) chloride and a tertiary amine base . The findings highlight the superior performance of uronium/guanidinium-based reagents like HATU, which afford high yields in short reaction times under mild conditions. Carbodiimide-based methods, while effective, sometimes necessitate the use of additives like HOBt to suppress the formation of N-acylurea byproducts .
| Coupling Reagent | Base | Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| HATU | DIPEA | DMF | 2 | 94 |
| EDC/HOBt | DIPEA | DMF | 12 | 85 |
| DCC/HOBt | TEA | CH₂Cl₂ | 16 | 78* |
| T3P | Pyridine | EtOAc | 6 | 89 |
*Yield after purification to remove dicyclohexylurea byproduct.
An alternative pathway is the aminolysis of corresponding esters, such as methyl or ethyl spiro[2.5]octane-6-carboxylate. While direct reaction with aqueous or methanolic ammonia is possible, it often requires elevated temperatures and pressures, which can compromise the spirocyclic framework . More contemporary methods employ activating agents or proceed via a two-step hydrolysis-amidation sequence to achieve the transformation under milder conditions.
Hydrolysis of spiro[2.5]octane-6-carbonitrile represents another viable, albeit less common, route. The challenge lies in achieving selective partial hydrolysis to the primary amide without over-hydrolysis to the carboxylic acid. The Radziszewski reaction (using hydrogen peroxide under basic conditions) or transition-metal-catalyzed hydration (e.g., using ruthenium or platinum catalysts) have been explored to provide controlled access to the carboxamide moiety while mitigating the harsh conditions associated with strong acid or base-mediated hydrolysis .
Finally, the reaction of a highly reactive spiro[2.5]octane-6-carbonyl chloride with ammonia provides a rapid and high-yielding route. However, the generation of the acid chloride from the corresponding carboxylic acid requires reagents like thionyl chloride or oxalyl chloride, adding a step to the sequence and necessitating careful handling due to their corrosive and moisture-sensitive nature.
Process Intensification and Scalability Considerations for Spiro[2.5]octane Scaffolds
The transition from laboratory-scale synthesis to large-scale production of spiro[2.5]octane-based compounds necessitates a shift from traditional batch processing to more efficient, safer, and sustainable methodologies. Process intensification focuses on developing manufacturing protocols that are smaller, cleaner, and more energy-efficient. For the spiro[2.5]octane scaffold, key areas of development include the implementation of continuous flow systems, optimization of catalytic processes, and improvements in downstream processing.
Continuous flow chemistry offers significant advantages for key transformations in the synthesis of the spiro[2.5]octane core, particularly for the critical cyclopropanation step. The high surface-area-to-volume ratio in micro- or meso-reactors allows for precise control over reaction temperature and residence time, which is crucial for managing the exothermicity of many cyclopropanation reactions . A reported flow protocol for the diastereoselective cyclopropanation of a cyclohexene (B86901) precursor using a diazoacetate derivative demonstrated improved safety by keeping the concentration of the potentially explosive diazo compound low at any given time, while also increasing throughput compared to equivalent batch-scale reactions .
Catalyst selection is paramount for a scalable and economically viable process. While stoichiometric cyclopropanating reagents (e.g., from the Simmons-Smith reaction) are robust, they suffer from poor atom economy and generate significant metallic waste. Consequently, research has focused on catalytic variants using copper or rhodium complexes, which can be used at low loadings (0.1–1 mol%). The optimization of these catalytic systems for the synthesis of spiro[2.5]octane precursors involves screening catalysts and ligands to maximize both yield and diastereoselectivity.
| Catalyst | Ligand | Diastereomeric Ratio (d.r.) | Yield (%) | Catalyst Loading (mol%) |
|---|---|---|---|---|
| Rh₂(OAc)₄ | - | 1.5 : 1 | 88 | 1.0 |
| Cu(acac)₂ | - | 1.2 : 1 | 75 | 2.0 |
| [Rh₂(S-DOSP)] | S-DOSP | >20 : 1 | 92 | 0.5 |
| CuOTf | Box | 15 : 1 | 85 | 1.0 |
Solvent and reagent economy are additional pillars of process intensification. The development of one-pot or tandem reaction sequences that construct the spiro[2.5]octane scaffold without isolating intermediates can dramatically reduce solvent usage and waste generation from workup and purification steps . Furthermore, investigations into replacing chlorinated solvents like dichloromethane (B109758) (CH₂Cl₂) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) are critical for improving the environmental footprint of the synthesis .
Finally, downstream processing—specifically purification—is a major bottleneck in large-scale production. Traditional silica (B1680970) gel chromatography is not amenable to multi-kilogram scale. Therefore, scalable purification techniques such as preparative HPLC, supercritical fluid chromatography (SFC), or crystallization-induced diastereomer resolution are essential considerations. For crystalline intermediates like spiro[2.5]octane-6-carboxylic acid, reactive crystallization can be employed to purify and resolve stereoisomers in a single, efficient unit operation .
Reaction Mechanisms and Reactivity Profiles of Spiro 2.5 Octane 6 Carboxamide Derivatives
Mechanistic Pathways of Spirocyclic Ring Transformations
The reactivity of the spiro[2.5]octane core is largely governed by the propensity of the strained cyclopropane (B1198618) ring to undergo ring-opening reactions. These transformations can proceed through various mechanistic pathways, including those mediated by Lewis acids and those involving radical and cationic intermediates.
Lewis Acid-Mediated Rearrangements in Spiro[2.5]octane Systems
Lewis acids can promote the ring opening of cyclopropanes, particularly when they are activated by donor-acceptor functionalities. lnu.edu.cnacs.org In the context of spiro[2.5]octane systems, Lewis acid catalysis can facilitate rearrangements by coordinating to a functional group, thereby weakening the cyclopropane C-C bonds and promoting the formation of a carbocationic intermediate. This intermediate can then undergo further reactions to yield rearranged products. For example, Lewis acid-catalyzed rearrangements of similar spirocyclic systems have been shown to lead to the formation of annulated cyclopentenones and other bicyclic systems. ugent.be The specific outcome of these rearrangements is often dependent on the nature of the Lewis acid, the solvent, and the substitution pattern of the spiro[2.5]octane derivative. ugent.be
Radical and Cationic Intermediates in C(sp³)–H Functionalization
The functionalization of C(sp³)–H bonds in spiro[2.5]octane systems can proceed through pathways involving both radical and cationic intermediates. researchgate.netacs.orgnih.gov Studies on the oxidation of spiro[2.5]octane with reagents like dioxiranes have provided evidence for the formation of cationic intermediates. researchgate.netacs.orgnih.gov The reaction with 3-ethyl-3-(trifluoromethyl)dioxirane (ETFDO) on spiro[2.5]octane resulted in both unrearranged oxygenation products and rearranged bicyclo[4.2.0]octan-1-ols. acs.orgnih.gov The formation of these rearranged products is a clear indicator of the involvement of a cationic intermediate. acs.orgnih.govnih.gov
Computational studies have supported these findings, suggesting that stabilizing hyperconjugative interactions between an incipient carbon radical and the cyclopropane C-C bonding orbitals can trigger an electron transfer (ET) to form a cationic intermediate. researchgate.netacs.orgnih.gov The C(sp³)–H bond oxygenation of spiro[2.5]octane and its derivatives with hydrogen peroxide catalyzed by manganese complexes has also been shown to produce mixtures of unrearranged and rearranged products, further supporting the involvement of cationic intermediates following an initial hydrogen atom transfer (HAT) step. researchgate.netrecercat.cat
The distribution of products between unrearranged and rearranged structures can be influenced by the reaction conditions, including the catalyst and the solvent. For instance, in manganese-catalyzed oxidations, the use of fluorinated alcohols as solvents can favor the formation of rearranged products. nih.gov
Influence of Cyclopropane Ring Strain on Reactivity
The inherent ring strain of the cyclopropane ring in spiro[2.5]octane systems, estimated to be around 27.5 kcal/mol, is a primary driver of their reactivity. unl.ptmasterorganicchemistry.com This strain makes the three-membered ring susceptible to ring-opening reactions, as this relieves the steric and angle strain. masterorganicchemistry.com The reactivity of spirocyclopropanes is notably higher than their non-spirocyclic counterparts, a difference attributed to the increased ring strain in the spiro-fused system. jst.go.jp This enhanced reactivity is leveraged in various synthetic transformations, including ring-opening cyclizations. jst.go.jp The conjugated cyclopropane ring can also impart a strong acid dependence to its reactivity with nucleophiles. unl.pt
Oxidation, Reduction, and Substitution Chemistry of the Spiro[2.5]octane Core
The spiro[2.5]octane core can undergo a variety of oxidation, reduction, and substitution reactions. The specific functional groups present on the core, such as a carboxamide, will influence the course of these reactions.
Oxidation: The spiro[2.5]octane framework can be oxidized at various positions. For instance, the amine group in related spiro[2.5]octan-6-amine can be oxidized to nitro derivatives using common oxidizing agents like hydrogen peroxide or potassium permanganate. smolecule.com The C-H bonds of the cyclohexane (B81311) ring are also susceptible to oxidation. acs.orgnih.gov
Reduction: The carboxamide functionality can be reduced to the corresponding amine. More powerful reducing agents like lithium aluminum hydride would be required for this transformation, while milder reagents like sodium borohydride (B1222165) would likely not affect the amide but could reduce other functional groups if present. smolecule.com
Substitution: Nucleophilic substitution reactions can occur, particularly if a suitable leaving group is present on the ring. For example, in related systems, the amine group can participate in nucleophilic substitution reactions. smolecule.comvulcanchem.com The chlorine atom in methyl 2-chloro-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate serves as a site for nucleophilic substitution. vulcanchem.com
Below is a table summarizing the general reactivity of related spiro[2.5]octane derivatives:
| Reaction Type | Reagents | Potential Products |
| Oxidation | KMnO₄, CrO₃, H₂O₂ | Ketones, Aldehydes, Nitro derivatives |
| Reduction | LiAlH₄, NaBH₄ | Alcohols, Amines |
| Substitution | Alkyl halides, Acyl chlorides | Substituted spiro[2.5]octanes |
Investigation of Electron-Withdrawing Group Effects on Reactivity (e.g., Nitrile Functionality)
The presence of electron-withdrawing groups, such as a nitrile group, can significantly influence the reactivity of the spiro[2.5]octane system. The nitrile group in 4-methyl-1-oxaspiro[2.5]octane-2-carbonitrile, for example, introduces polarity and enhances the reactivity of the molecule. vulcanchem.com
In general, electron-withdrawing groups activate the cyclopropane ring towards nucleophilic attack and can influence the regioselectivity of ring-opening reactions. lnu.edu.cn For instance, in donor-acceptor cyclopropanes, the presence of an electron-withdrawing group facilitates ring-opening reactions catalyzed by Lewis acids or Brønsted acids. lnu.edu.cnacs.org The nitrile functionality, being a strong electron-withdrawing group, would be expected to make the spiro[2.5]octane ring more susceptible to nucleophilic ring-opening. This is because the electron-withdrawing nature of the nitrile group stabilizes the negative charge that develops on the adjacent carbon atom during the transition state of the nucleophilic attack.
The table below illustrates the expected effect of an electron-withdrawing group (EWG) on the reactivity of the spiro[2.5]octane core towards nucleophilic attack.
| Feature | Effect of EWG (e.g., Nitrile) |
| Susceptibility to Nucleophilic Attack | Increased |
| Stability of Ring-Opened Intermediate | Increased |
| Rate of Ring-Opening Reactions | Increased |
Spectroscopic Characterization and Advanced Structural Analysis of Spiro 2.5 Octane 6 Carboxamide
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H) and carbon atoms (¹³C). For spiro[2.5]octane derivatives, NMR is crucial for confirming the spirocyclic core and the connectivity of the carboxamide group.
The ¹³C NMR spectrum is equally informative. The spiro carbon atom, being a quaternary center, would exhibit a characteristic chemical shift. The carbonyl carbon of the carboxamide group would be expected in the range of 160-180 ppm. The carbons of the cyclopropane (B1198618) ring would appear at a relatively high field, while the carbons of the cyclohexane (B81311) ring would have chemical shifts dependent on their proximity to the spiro center and the carboxamide group.
For a related compound, 6-oxa-spiro[2.5]octane-5,7-dione, the ¹H NMR spectrum shows a singlet at 2.61 ppm for the four protons adjacent to the carbonyl groups and a singlet at 0.63 ppm for the four cyclopropane protons. google.com The simplicity of this spectrum is due to the high symmetry of the molecule.
Table 1: Representative ¹H and ¹³C NMR Data for Related Spiro[2.5]octane Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Spiro[2.5]octane-5,7-dione (keto form) | CDCl₃ | 3.45 (s, 2H), 2.43 (s, 4H), 0.54 (s, 4H) google.com | Not explicitly detailed in the provided search results. |
| Spiro[2.5]octane-5,7-dione (enol form) | CDCl₃ | 10.14 (br s, 1H), 5.54 (s, 1H), 2.25 (s, 4H), 0.47 (s, 4H) google.com | Not explicitly detailed in the provided search results. |
| 6-Oxa-spiro[2.5]octane-5,7-dione | CDCl₃ | 2.61 (s, 4H), 0.63 (s, 4H) google.com | 166.05 (carbonyl), 39.07, 11.25, 10.63 |
| (1-Carboxymethyl-cyclopropyl)-acetic acid | D₂O | 2.29 (s, 4H), 0.43 (s, 4H) google.com | Not explicitly detailed in the provided search results. |
This table is illustrative and based on data for related compounds. The exact chemical shifts for spiro[2.5]octane-6-carboxamide may vary.
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be dominated by characteristic absorption bands corresponding to the amide and alkane functionalities.
The most prominent features would include:
N-H stretching vibrations: For a primary amide (-CONH₂), two bands would be expected in the region of 3400-3100 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the N-H bonds.
C=O stretching vibration (Amide I band): A strong absorption band, typically between 1680 and 1630 cm⁻¹, is characteristic of the carbonyl group in an amide.
N-H bending vibration (Amide II band): This band, appearing in the range of 1640-1550 cm⁻¹, arises from the in-plane bending of the N-H bond.
C-H stretching vibrations: The sp³ C-H stretching vibrations of the cyclohexane and cyclopropane rings would appear just below 3000 cm⁻¹. The C-H bonds of the cyclopropane ring may show slightly higher frequency absorptions compared to the cyclohexane ring.
C-H bending vibrations: These would be observed in the fingerprint region (below 1500 cm⁻¹).
For the related compound 6-oxaspiro[2.5]octane-5,7-dione, the IR spectrum shows a characteristic absorbance for the carbonyl groups in the range of 1700–1750 cm⁻¹.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Amide (N-H) | Asymmetric & Symmetric Stretch | 3400 - 3100 |
| Carbonyl (C=O) | Stretch (Amide I) | 1680 - 1630 |
| Amide (N-H) | Bend (Amide II) | 1640 - 1550 |
| Alkane (C-H) | Stretch | ~2850 - 3000 |
| Cyclopropane (C-H) | Stretch | ~3100 - 3000 |
This table is predictive and based on general IR spectroscopy principles.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is a critical analytical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. This is achieved by measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically to four or more decimal places).
For this compound (C₉H₁₅NO), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.
While specific HRMS data for this compound is not available in the provided search results, data for related compounds illustrates the utility of this technique. For instance, the mass spectrum of spiro[2.5]octane-5,7-dione shows a molecular ion peak at m/z = 138. google.com Similarly, 6-oxa-spiro[2.5]octane-5,7-dione exhibits a molecular ion at m/z = 140. google.com
Table 3: Theoretical and Expected HRMS Data for this compound
| Molecular Formula | Adduct | Theoretical m/z |
| C₉H₁₅NO | [M+H]⁺ | 154.12264 |
| C₉H₁₅NO | [M+Na]⁺ | 176.10463 |
Calculated theoretical m/z values. Experimental values would be expected to be very close to these.
X-ray Crystallography for Solid-State Structure and Stereochemistry
For this compound, a single-crystal X-ray diffraction study would reveal:
The exact conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat).
The bond lengths and angles of the cyclopropane ring, which may exhibit some strain.
The relative orientation of the carboxamide group with respect to the spirocyclic framework.
In the case of a chiral crystal, the absolute configuration of the stereocenters.
While a crystal structure for the title compound is not found in the search results, the structure of a related spiro compound, 5-phenyl-5-azaspiro[2.5]octane-4,8-dione, has been confirmed by X-ray single crystal diffraction. lnu.edu.cn This demonstrates the applicability of the technique to this class of molecules. For chiral derivatives, X-ray crystallography can be used to resolve the absolute stereochemistry, which is crucial for understanding their biological activity and for enantioselective synthesis.
Table 4: Illustrative Crystallographic Parameters for a Hypothetical this compound Crystal
| Parameter | Description |
| Crystal System | The geometric shape of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | The symmetry elements of the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell. |
| Bond Lengths (Å) | The distances between bonded atoms. |
| Bond Angles (°) | The angles between adjacent bonds. |
| Torsion Angles (°) | The dihedral angles that define the conformation. |
This table represents the type of data that would be obtained from an X-ray crystallographic analysis.
Electronic Circular Dichroism (ECD) for Absolute Configuration Determination of Chiral Spiro[2.5]octane Derivatives
Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. acs.org It is a powerful method for determining the absolute configuration of chiral compounds, especially when a chromophore is present. mdpi.com
For chiral derivatives of spiro[2.5]octane, ECD can be used to assign the absolute stereochemistry of the spiro center and any other stereogenic centers in the molecule. The experimental ECD spectrum is compared with a theoretically calculated spectrum for a known absolute configuration. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. mdpi.com
The presence of the carboxamide group in this compound provides a chromophore that is suitable for ECD analysis. The Cotton effects (positive or negative peaks) in the ECD spectrum are highly sensitive to the spatial arrangement of the atoms around the chromophore.
The application of ECD is particularly valuable when single crystals for X-ray crystallography are not available. For complex molecules with multiple stereocenters, ECD, often in conjunction with other techniques like Vibrational Circular Dichroism (VCD) and NMR with chiral derivatizing agents, is a cornerstone of stereochemical assignment. mdpi.com
Computational Chemistry and in Silico Approaches for Spiro 2.5 Octane 6 Carboxamide Research
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods are crucial for understanding the electronic landscape of Spiro[2.5]octane-6-carboxamide, which governs its reactivity and interactions.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is particularly valuable for elucidating reaction mechanisms by calculating the electron distribution to predict sites of reactivity. For this compound, DFT calculations can map out the electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO). The distribution of these frontier orbitals indicates the most likely sites for nucleophilic or electrophilic attack, providing a theoretical basis for understanding its chemical behavior in potential synthetic or metabolic reactions. Quantum chemical calculations have been successfully used to elucidate the reaction mechanisms for the synthesis of various spiro derivatives. researchgate.net
Understanding the kinetics of a chemical reaction requires knowledge of the energy profile along the reaction pathway, including the transition states and activation energy barriers. DFT calculations are instrumental in locating the transition state structures—the highest energy points along a reaction coordinate—and calculating their energies. This allows for the determination of the activation energy (Ea), which is the minimum energy required for a reaction to occur. For instance, in studying the potential metabolic pathways or synthetic modifications of this compound, calculating the free energy barriers for various proposed steps can identify the most favorable reaction pathways. researchgate.net This analysis is critical for predicting reaction outcomes and designing efficient synthetic routes.
Molecular Modeling and Conformational Landscape Exploration
The spirocyclic nature of the this compound framework, where a cyclopropane (B1198618) ring and a cyclohexane (B81311) ring share a single carbon atom, introduces significant conformational rigidity. This rigidity limits the molecule's flexibility compared to acyclic or simple cyclic analogues. The cyclohexane ring is constrained in its ability to undergo chair-flipping, which has a direct impact on the orientation of the carboxamide substituent at the 6-position. Studies on the closely related compound, spiro[2.5]octan-6-ol, have determined an Arrhenius activation energy of ring inversion to be 14.4 ± 1.3 kcal/mol, highlighting the energetic barrier imposed by the spiro center. doi.org This inherent rigidity means that the carboxamide group will have well-defined axial and equatorial orientations with a significant energy difference, influencing how the molecule presents its functional groups for interaction with other molecules or biological targets.
| Parameter | Value | Compound Studied |
| Ring Inversion Activation Energy | 14.4 ± 1.3 kcal/mol | Spiro[2.5]octan-6-ol |
| Axial-Equatorial Free Energy Difference (-ΔG⁰) | 0.79 kcal/mol at -75°C | Spiro[2.5]octan-6-ol |
This table presents data from a study on a closely related analogue to illustrate the conformational properties of the spiro[2.5]octane ring system. doi.org
Ligand-Target Interaction Modeling
In the context of drug discovery and molecular biology, understanding how a molecule like this compound might interact with a biological target, such as a protein receptor or enzyme, is of paramount importance. Ligand-target interaction modeling simulates this binding process.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule to form a stable complex. semanticscholar.org This method involves placing the ligand (this compound) into the binding site of a receptor and calculating a "docking score," which estimates the binding affinity. semanticscholar.org The score is typically expressed in units of energy, such as kcal/mol, with lower (more negative) values indicating a stronger, more favorable interaction. Docking studies on other carboxamide-containing spirocycles have shown binding energies ranging from -5.8 to -8.2 kcal/mol against specific bacterial proteins. mdpi.com By performing docking simulations of this compound against various targets, researchers can screen for potential biological activity and generate hypotheses about its mechanism of action, prioritizing the molecule for further experimental testing. semanticscholar.orgmdpi.com
| Compound Class | Target Protein | Binding Energy / Score Range |
| Novel Carboxamide Series | MTB - DNA Gyrase | -103 to -140 kcal/mol (MolDock Score) |
| Spiro[indole-3,4′-pyridine]-3′-carboxamides | PqsR of Pseudomonas aeruginosa | -5.8 to -8.2 kcal/mol |
This table shows examples of binding affinity predictions from molecular docking studies on different classes of carboxamide-containing compounds, illustrating the data generated from such analyses. semanticscholar.orgmdpi.com
Biological Applications and Structure Activity Relationship Sar Studies of Spiro 2.5 Octane 6 Carboxamide Derivatives
The Spiro[2.5]octane Scaffold as a Modulator of Biological Activity
The inherent structural features of the spiro[2.5]octane core play a crucial role in defining the pharmacological properties of its derivatives. Its rigid, three-dimensional nature provides a fixed orientation for substituent groups, which can lead to enhanced interactions with biological targets.
The rigidity of spirocyclic systems, such as the spiro[2.5]octane scaffold, is a key advantage in drug design. mdpi.comnih.gov By limiting the conformational flexibility of a molecule, the entropic penalty upon binding to a biological target is reduced, which can lead to higher binding affinity. researchgate.net This conformational constraint helps to fix the spatial arrangement of important functional groups, optimizing their interactions with specific residues in the binding pocket of a receptor or enzyme. nih.gov This precise positioning can result in enhanced selectivity for the intended target over other related proteins, thereby minimizing off-target effects. nih.govnih.gov The defined stereochemistry of spirocycles can also be exploited to improve target selectivity. preprints.org
The fraction of sp³ hybridized carbon atoms (Fsp³) in a molecule is a descriptor used to characterize its three-dimensionality and complexity. researchgate.netbldpharm.com Spirocyclic scaffolds, including spiro[2.5]octane, inherently possess a high Fsp³ count due to their quaternary spiro-carbon center. bldpharm.com An increased Fsp³ has been associated with improved pharmacological profiles, including enhanced aqueous solubility, better metabolic stability, and a higher probability of success in clinical development. researchgate.netbldpharm.com Molecules with greater three-dimensionality are thought to have more specific interactions with their biological targets, leading to improved potency and selectivity. bldpharm.com The introduction of spirocyclic motifs is a recognized strategy to increase the Fsp³ of a molecule and escape the "flatland" of traditional aromatic compounds in drug discovery. researchgate.net
Targeting Specific Biological Receptors and Enzymes
Derivatives of spiro[2.5]octane-6-carboxamide have been investigated for their activity against a variety of biological targets, demonstrating the versatility of this scaffold in medicinal chemistry.
A series of azaspiro[2.5]octane carboxamides has been identified as potent and selective antagonists of the histamine-3 receptor (H3R). researchgate.net Many modifications to the scaffold were well-tolerated, resulting in compounds with nanomolar potency in H3R functional assays. researchgate.net For instance, one exemplar compound demonstrated a selective profile when tested against a panel of 144 other receptors, with significant activity only observed at the σ2 receptor. researchgate.net H3R antagonists are of interest for their potential in treating various central nervous system disorders. wikipedia.org
Chiral 6-azaspiro[2.5]octanes have been developed as highly potent and selective antagonists of the muscarinic acetylcholine (B1216132) receptor subtype 4 (mAChR4). researchgate.netnih.gov Through structure-activity relationship (SAR) studies, it was discovered that the R-enantiomer of these compounds possessed excellent potency for both human and rat M4 receptors. researchgate.netnih.gov Further optimization of this chiral scaffold led to the identification of compounds with high M4 potency and selectivity across multiple species, along with good aqueous solubility. researchgate.netnih.gov
Novel spiro derivatives have been designed and synthesized as potent and reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL). acs.org MAGL is a key enzyme in the endocannabinoid system, and its inhibition is a therapeutic target for various neurological and inflammatory conditions. nih.govnih.gov SAR studies on these spiro compounds have led to the discovery of potent inhibitors with a distinct binding mode to MAGL, interacting with key residues such as Arg57 and His121. acs.org
Data Tables
Table 1: Biological Targets of this compound Derivatives
| Target | Derivative Class | Type of Activity | Reference |
|---|---|---|---|
| Histamine-3 Receptor (H3R) | Azaspiro[2.5]octane Carboxamides | Antagonism | researchgate.net |
| Muscarinic Acetylcholine Receptor Subtype 4 (mAChR4) | Chiral 6-Azaspiro[2.5]octanes | Antagonism | researchgate.netnih.gov |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Azaspiro[2.5]octane Carboxamides |
Oxidative Phosphorylation (OXPHOS) Inhibition
A review of available scientific literature did not yield specific studies focusing on this compound derivatives as inhibitors of oxidative phosphorylation (OXPHOS). While OXPHOS is a critical target in drug discovery, research on spiro[2.5]octane-based compounds has primarily focused on other biological targets.
Protein Tyrosine Phosphatase 2 (SHP2) Inhibition
There is no specific information in the reviewed literature detailing the activity of this compound derivatives as inhibitors of Protein Tyrosine Phosphatase 2 (SHP2). Research into SHP2 inhibition has explored other scaffolds, but the spiro[2.5]octane core has not been identified as a primary area of investigation for this target.
Anti-Mycobacterial Activity
The current body of scientific literature does not provide specific examples or studies on the anti-mycobacterial properties of compounds containing the this compound scaffold. While various heterocyclic compounds, including some spiro derivatives like spirooxindoles, have been investigated for antitubercular activity, this specific core has not been a focus. nih.gov
General Enzyme Inhibition Mechanisms
Derivatives of the this compound scaffold can be designed to act as enzyme inhibitors through several mechanisms. The core structure provides a rigid framework that can be functionalized to target the active site of an enzyme. Modifications to the carboxamide group or substitutions on the spirocyclic rings can introduce functional groups that form key interactions—such as hydrogen bonds, hydrophobic interactions, or ionic bonds—with amino acid residues in the enzyme's binding pocket.
By orienting these functional groups in a precise three-dimensional arrangement, these derivatives can achieve high affinity and selectivity for the target enzyme, acting as competitive inhibitors by blocking substrate access. The rigidity of the spiro[2.5]octane scaffold is advantageous as it reduces the entropic penalty upon binding, potentially leading to more potent inhibition.
Receptor Interaction Mechanisms (e.g., GPCRs)
Derivatives of the spiro[2.5]octane scaffold, particularly 6-azaspiro[2.5]octanes (where a nitrogen atom replaces a carbon in the octane (B31449) ring), have been identified as potent and selective antagonists for G protein-coupled receptors (GPCRs). nih.govresearchgate.net These compounds interact with receptors such as the M4 muscarinic acetylcholine receptor and the histamine (B1213489) H3 receptor. nih.govresearchgate.net
The interaction mechanism involves the spirocyclic core acting as a rigid scaffold that correctly positions key pharmacophoric elements for binding within the receptor's transmembrane domains. The carboxamide moiety and other substituents can engage in specific hydrogen bonding and hydrophobic interactions with receptor residues. For M4 antagonists, the chirality of the spirocycle was found to be crucial, with the (R)-enantiomer showing significantly higher potency. nih.govresearchgate.net This stereospecificity highlights a precise three-point binding interaction within the receptor pocket, a common feature of GPCR-ligand recognition. nih.gov
Strategies for Lead Optimization and Bioisosteric Modification
Lead optimization is a critical process in drug discovery aimed at refining a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. For the this compound series, this involves an iterative cycle of designing, synthesizing, and testing new analogues.
Key strategies include:
Structure-Activity Relationship (SAR) Analysis : Systematically modifying different parts of the molecule—the spirocyclic core, the carboxamide linker, and its substituents—to understand how each component contributes to biological activity. nih.gov
Bioisosteric Replacement : Substituting functional groups with other groups that have similar physical or chemical properties to improve metabolic stability, reduce toxicity, or enhance target affinity. For example, replacing a metabolically liable ester with a more stable amide.
Scaffold Hopping : Altering the core spiro[2.5]octane structure to a different, novel scaffold while maintaining the essential three-dimensional arrangement of binding groups.
Conformational Constraint : Leveraging the inherent rigidity of the spirocyclic system to lock the molecule in its bioactive conformation, thereby increasing potency and selectivity.
Systematic SAR Analysis of the this compound Series
Systematic SAR studies have been effectively applied to derivatives of the spiro[2.5]octane scaffold, particularly in the development of GPCR antagonists. Research on 6-azaspiro[2.5]octane derivatives as M4 muscarinic receptor antagonists provides a clear example. nih.govresearchgate.net
Initial studies identified a racemic spirocycle with promising activity. Subsequent chiral separation revealed that the (R)-enantiomer was significantly more potent, establishing stereochemistry as a critical factor for activity. nih.govresearchgate.net Further SAR exploration focused on modifying the substituents on the carboxamide nitrogen. This led to the discovery that incorporating specific aromatic or heterocyclic rings could dramatically enhance potency and selectivity. nih.gov For instance, the addition of certain groups led to VU6015241, a compound with high M4 potency across multiple species and good aqueous solubility. nih.govresearchgate.net
The table below summarizes key findings from SAR studies on 6-azaspiro[2.5]octane derivatives targeting the M4 receptor, illustrating how systematic modifications impact potency.
| Compound ID | Modification from Parent Scaffold | M4 Receptor Potency (IC₅₀) | Key SAR Finding |
| Parent Compound | Racemic mixture, basic scaffold | Moderate | Initial hit identified the potential of the scaffold. |
| (R)-enantiomer | Chiral separation | High | Stereochemistry is crucial for high-potency binding. nih.govresearchgate.net |
| (S)-enantiomer | Chiral separation | Low | The (S) configuration is not favored by the receptor. |
| VU6015241 | Optimized substituent on carboxamide | Nanomolar range | Specific substitutions on the amide enhance potency and selectivity. nih.govresearchgate.net |
These studies demonstrate that the spiro[2.5]octane core is a viable and tunable scaffold. The rigid structure allows for systematic exploration of substitutions, leading to a clear understanding of the structural requirements for potent and selective biological activity.
Bioisosteric Replacements to Optimize Pharmacological Profiles
Bioisosteric replacement is a key strategy in medicinal chemistry to fine-tune the pharmacological profile of a lead compound. In the context of this compound derivatives, this approach can be applied to modulate properties such as target affinity, selectivity, and metabolic stability. For instance, the carboxamide group itself is a common pharmacophore that can engage in crucial hydrogen bonding interactions with biological targets. However, it can also be susceptible to hydrolysis by amidases, leading to metabolic instability.
To address this, medicinal chemists can explore the replacement of the carboxamide with various bioisosteres. The following table outlines potential bioisosteric replacements and their anticipated impact on the compound's properties.
| Original Functional Group | Bioisosteric Replacement | Potential Impact on Pharmacological Profile |
| Carboxamide (-CONH2) | Tetrazole | - Increased metabolic stability- Can mimic the hydrogen bonding properties of the amide- May alter acidity and lipophilicity |
| Carboxamide (-CONH2) | 1,2,4-Oxadiazole | - Improved metabolic stability- Can act as a hydrogen bond acceptor- Modifies electronic and steric properties |
| Carboxamide (-CONH2) | N-acyl sulfonamide | - Enhanced hydrogen bond donor/acceptor capacity- Increased acidity- Potential for improved target engagement |
| Cyclohexyl portion of spiro[2.5]octane | Piperidine or other heterocycles | - Introduction of hydrogen bonding capabilities- Alteration of solubility and polarity- Potential for new interactions with the target protein |
For example, replacing the exocyclic amide of a hypothetical this compound inhibitor with a metabolically more stable bioisostere could lead to an improved pharmacokinetic profile, a critical aspect of drug development.
Fragment-Based Design and Combinatorial Chemistry for Spiro[2.5]octane Libraries
The spiro[2.5]octane scaffold is an attractive starting point for fragment-based drug discovery (FBDD) and the generation of combinatorial libraries. Its rigid structure provides a well-defined three-dimensional vector for the appended fragments, allowing for a systematic exploration of the chemical space around a biological target.
In a fragment-based approach, low molecular weight fragments containing the spiro[2.5]octane core can be screened for weak binding to a target protein. Once a hit is identified, the fragment can be grown or linked with other fragments to generate a more potent lead compound.
Combinatorial chemistry enables the rapid synthesis of a large number of diverse this compound derivatives. By varying the substituents on the carboxamide nitrogen and potentially on the spirocyclic core, a library of compounds can be generated and screened for biological activity. This high-throughput approach accelerates the discovery of structure-activity relationships.
A hypothetical combinatorial library based on the this compound scaffold is presented in the table below:
| Scaffold | R1 Group | R2 Group | Resulting Compound Class |
| This compound | H | Aryl, Heteroaryl, Alkyl | N-substituted amides |
| Spiro[2.5]octane-6-carboxylic acid | - | - | Amide precursors |
| Modified Spiro[2.5]octane core | Substituents on the cyclohexane (B81311) ring | H, Alkyl | Substituted scaffold library |
Rational Design for Improved Target Engagement
Rational drug design aims to create new medications based on a deep understanding of the biological target's structure and function. For this compound derivatives, this approach can be powerfully applied to enhance their interaction with specific enzymes or receptors. The defined stereochemistry of the spirocyclic system is a significant advantage in rational design, as it reduces the conformational flexibility of the molecule, leading to a more predictable binding mode.
Computational modeling techniques, such as molecular docking, can be used to predict how different derivatives of this compound will bind to a target's active site. These in silico studies can guide the synthesis of new analogs with optimized interactions. For instance, if a hydrophobic pocket is identified in the target protein, the spiro[2.5]octane core can be functionalized with lipophilic groups to exploit this interaction, thereby increasing binding affinity.
The following table illustrates a rational design strategy for a hypothetical protein target:
| Target Feature | Design Strategy for this compound Derivative | Expected Outcome |
| Hydrophobic pocket | Introduce alkyl or aryl substituents on the spiro[2.5]octane ring. | Increased van der Waals interactions and higher binding affinity. |
| Hydrogen bond donor/acceptor residues | Modify the carboxamide or introduce polar functional groups on the scaffold. | Formation of specific hydrogen bonds, leading to improved potency and selectivity. |
| Charged residues (e.g., Asp, Glu, Lys, Arg) | Introduce ionizable groups to facilitate salt bridge formation. | Enhanced electrostatic interactions and stronger binding. |
Through these rational design principles, medicinal chemists can systematically optimize this compound derivatives to achieve superior therapeutic profiles.
Future Perspectives and Emerging Research Directions
Development of Novel and Sustainable Synthetic Routes for Spiro[2.5]octane-6-carboxamide
The advancement of research into this compound and its analogues is contingent upon the development of efficient and sustainable synthetic methodologies. Current synthetic routes to similar spiro[2.5]octane cores, such as spiro[2.5]octane-5,7-dione, have been described as challenging and can suffer from drawbacks that are not ideal for large-scale production, such as the use of hazardous reagents like sodium hydride and solvents like o-dichlorobenzene, or purification by flash chromatography which is impractical for scale-up. google.com
Future efforts will likely focus on overcoming these limitations. One promising avenue is the use of earth-abundant metal catalysts, such as manganese and iron, for C-H activation, which represents a more sustainable alternative to precious metals like palladium. researchgate.net Research on manganese-catalyzed C(sp³)–H bond oxygenation of spiro[2.5]octane has demonstrated the potential to install functional groups with high selectivity, a key step that could be adapted for carboxamide synthesis. torvergata.itnih.gov
Another area of development is the exploration of novel, one-pot multicomponent reactions. For instance, visible-light-driven photocatalysis has been successfully employed to construct β-spirocyclic pyrrolidines, showcasing a modern approach to building spirocyclic systems. acs.org Adapting such photocatalytic methods could provide a milder and more efficient pathway to the spiro[2.5]octane framework. Furthermore, electrosynthesis presents an alternative green approach, with some methods utilizing sacrificial magnesium anodes to drive reactions, though optimization is needed to prevent electrode passivation. researchgate.net
Future synthetic strategies will likely target the following improvements:
Atom Economy: Designing reactions that maximize the incorporation of starting materials into the final product.
Green Chemistry Principles: Utilizing environmentally benign solvents, reducing energy consumption, and avoiding hazardous reagents. google.com
Catalytic Efficiency: Employing highly efficient and recyclable catalysts to minimize cost and environmental impact. researchgate.net
A prospective synthetic route could start from the readily available 1,3-cyclohexanedione, as outlined in a method for spiro[2.5]octane-5-carboxylic acid, which avoids expensive starting materials. google.com Subsequent amidation would yield the target carboxamide.
Diversification of Spiro[2.5]octane-Based Libraries for Phenotypic Screening
Phenotypic screening is a powerful strategy in drug discovery that identifies compounds altering the phenotype of a cell or organism without prior knowledge of the specific biological target. otavachemicals.comenamine.net The three-dimensional and rigid nature of the spiro[2.5]octane scaffold makes it an excellent candidate for inclusion in screening libraries, as these features can lead to improved binding affinity and target specificity. lifechemicals.com
The future in this area involves the creation of diverse libraries of this compound derivatives. Diversity-Oriented Synthesis (DOS) will be a key strategy to generate a wide range of structurally complex small molecules from a common spiro[2.5]octane core. unifi.it By systematically modifying substituents on both the cyclopropane (B1198618) and cyclohexane (B81311) rings, as well as on the carboxamide nitrogen, chemists can create a vast chemical space for biological exploration.
Table 1: Potential Diversification Points for Spiro[2.5]octane-Based Libraries
| Scaffold Position | Potential Modifications | Rationale for Diversity |
|---|---|---|
| Cyclohexane Ring | Alkyl, aryl, hydroxyl, keto groups | Modulate lipophilicity, polarity, and steric interactions. |
| Cyclopropane Ring | Halogens, small alkyl groups | Influence electronic properties and metabolic stability. |
| Carboxamide Nitrogen | Substitution with various alkyl and aryl groups | Explore different hydrogen bonding patterns and vectoral exits. |
These diversified libraries can then be used in high-throughput phenotypic screens to identify hits for a wide range of diseases. For example, a recent screening campaign identified a spiroindoline series with activity against the malaria parasite Plasmodium falciparum, highlighting the potential of spirocyclic compounds in discovering novel therapeutic agents. acs.org Companies that specialize in screening compounds already offer libraries rich in fsp³-hybridized, 3D-shaped molecules, including spirocyclic systems, recognizing their value in drug discovery. lifechemicals.com
Advanced Mechanistic Studies at the Molecular Level
A deep understanding of the reaction mechanisms involving the spiro[2.5]octane core is crucial for predicting reactivity, controlling selectivity, and designing new synthetic transformations. Recent studies have begun to unravel the complex mechanistic pathways in the functionalization of spiro[2.5]octane.
For example, research on the manganese-catalyzed C(sp³)–H bond oxygenation of spiro[2.5]octane and its derivatives has shown the involvement of both radical and cationic intermediates. torvergata.itnih.gov The use of cyclopropane-containing hydrocarbons as mechanistic probes allows for the detection of rearranged products, which provides unambiguous evidence for the formation of cationic intermediates. torvergata.itacs.org It was found that the reaction of spiro[2.5]octane with certain dioxiranes occurs predominantly at the axial C4–H bond, leading to unrearranged products, but also yields smaller amounts of rearranged bicyclo[4.2.0]octan-1-ols. acs.org
Future mechanistic studies on this compound should focus on:
Mapping Reaction Pathways: Elucidating the precise steps involved in its synthesis and subsequent functionalization.
Identifying Intermediates: Trapping and characterizing transient species to confirm mechanistic hypotheses.
Kinetics and Thermodynamics: Measuring reaction rates and energy profiles to understand the factors that govern product formation.
Stereoelectronic Effects: Investigating how the conformation and electronic properties of the spirocyclic scaffold influence its reactivity.
The introduction of a tert-butyl group at the 6-position of the spiro[2.5]octane ring has been used as a tool to direct hydrogen atom transfer (HAT) towards the C-H bonds at C-4, which are activated by hyperconjugation with the cyclopropyl (B3062369) group. torvergata.it Similar strategies could be employed to study the influence of the carboxamide group on the reactivity of the spiro[2.5]octane core.
Synergistic Application of Computational and Experimental Approaches
The integration of computational chemistry with experimental work is a powerful paradigm for accelerating research. Density Functional Theory (DFT) calculations, for instance, have been used to investigate the facial and stereoselectivity of Diels-Alder reactions involving cage-annulated dienes and to map the reaction pathways of nitroso intermediates. researchgate.net
For this compound, this synergy can be applied to:
Predicting Reactivity and Selectivity: Computational models can predict the most likely sites of reaction and the stereochemical outcome, guiding the design of experiments. acs.org Studies have shown that calculated activation free energies can parallel experimental observations regarding site- and diastereoselectivity in the functionalization of spiro[2.5]octane. acs.org
Rationalizing Mechanistic Observations: DFT calculations can provide structures and energies for transition states and intermediates that are difficult to observe experimentally, offering a deeper understanding of the reaction mechanism. researchgate.net
Designing Novel Catalysts: Computational screening can identify promising catalyst structures for specific transformations before they are synthesized and tested in the lab.
In Silico Screening: Virtual libraries of this compound derivatives can be docked into the binding sites of biological targets to prioritize compounds for synthesis and biological evaluation.
Table 2: Examples of Integrated Computational and Experimental Studies on Related Systems
| Research Area | Experimental Method | Computational Method | Synergy Outcome | Reference |
|---|---|---|---|---|
| C-H Oxygenation | Product analysis (GC, NMR) of spiro[2.5]octane oxidation | DFT calculations of activation free energies | Rationalization of observed site-selectivity and diastereoselectivity | acs.org |
| Diels-Alder Reactions | Synthesis and characterization of cycloadducts | DFT (B3LYP/6-31G*) mapping of reaction pathways | Explanation of regio- and stereoselectivity | researchgate.net |
This integrated approach will be instrumental in efficiently exploring the chemical space of this compound and identifying promising applications.
Exploration of this compound in Chemical Biology Probes
Chemical biology probes are small molecules used to study and manipulate biological systems. The unique structural and physicochemical properties of the spiro[2.5]octane scaffold make it an attractive core for the development of such probes. Derivatives of spiro[2.5]octane-5-carboxylic acid have been investigated as probes for cytochrome P450 enzymes, which are crucial in drug metabolism.
Future research could position this compound and its derivatives as:
Affinity-Based Probes: By attaching a reporter tag (e.g., a fluorophore or biotin) and a photoreactive group, these compounds could be used to identify the protein targets of bioactive spirocycles.
Covalent Inhibitors: The spirocyclic core can be functionalized with reactive groups (electrophiles) that form covalent bonds with specific residues (nucleophiles) in a protein target, leading to potent and selective inhibition. vulcanchem.com
Fragment-Based Discovery Tools: The rigid spiro[2.5]octane core can serve as a starting point in fragment-based drug discovery, where small, low-complexity molecules are screened for binding to a target, and then elaborated into more potent leads.
The carboxamide functional group provides a convenient handle for further chemical modification, allowing for the attachment of various functionalities required for a chemical probe. The development of spirocyclic building blocks, such as tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate, underscores the utility of these scaffolds in creating diverse molecules for medicinal chemistry. lookchem.com The exploration of this compound in this context could uncover new biological functions and therapeutic targets.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Spiro[2.5]octane |
| Spiro[2.5]octane-5,7-dione |
| Spiro[2.5]octane-5-carboxylic acid |
| β-spirocyclic pyrrolidines |
| 1,3-cyclohexanedione |
| Spiroindoline |
| Plasmodium falciparum |
| Bicyclo[4.2.0]octan-1-ols |
| 6-tert-butylspiro[2.5]octane |
Q & A
Q. What are the common synthetic routes for Spiro[2.5]octane-6-carboxamide and its derivatives?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. For example:
- Cyclopropanation : Use of trimethylsulfoxonium iodide under basic conditions to form the spirocyclic core .
- Fluorination : For 1,1-difluoro derivatives, fluorinating agents like DAST (diethylaminosulfur trifluoride) are employed .
- Carboxamide Introduction : Coupling reactions (e.g., EDC/HOBt-mediated) with amines or hydrolysis of ester precursors (e.g., ethyl 6-oxaspiro[2.5]octane-1-carboxylate) .
- Optimization : Yield improvements often require inert atmospheres (N₂/Ar) and polar aprotic solvents (DMF, THF) .
Q. Which analytical techniques are critical for characterizing this compound derivatives?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm spirocyclic geometry and substituent positions. For example, cyclopropyl protons in spiro compounds show distinct upfield shifts (δ 0.5–2.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemical ambiguities; e.g., 1,1-difluorospiro derivatives exhibit planar cyclopropane rings .
- IR Spectroscopy : Confirms carboxamide C=O stretches (~1680–1650 cm⁻¹) .
Q. What preliminary biological assays are used to evaluate this compound derivatives?
- Methodological Answer :
- Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .
- Enzyme Inhibition : Fluorescence-based assays targeting enzymes like β-lactamases or proteases, measuring IC₅₀ values .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for Spiro[2.5]octane derivatives?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Differentiates overlapping signals in crowded spectra (e.g., distinguishing cyclopropane protons from alkyl chains) .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and compare with experimental data .
- Isotopic Labeling : ¹³C-labeled intermediates clarify ambiguous carbon environments .
Q. What strategies optimize synthetic yields of this compound analogs?
- Methodological Answer :
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent, catalyst loading) to identify optimal conditions. For example, THF vs. DMF significantly impacts cyclopropanation efficiency .
- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 24h to 2h) for temperature-sensitive intermediates .
- Flow Chemistry : Enhances reproducibility in large-scale syntheses .
Q. How do structural modifications (e.g., fluorination, azaspiro substitution) affect bioactivity?
- Methodological Answer :
- Fluorination : 1,1-Difluoro analogs (e.g., 1,1-difluorospiro[2.5]octane-6-carboxylic acid) show enhanced metabolic stability and membrane permeability due to reduced basicity .
- Azaspiro Derivatives : 6-Boc-6-azaspiro[2.5]octane-1-carboxylic acid exhibits improved solubility but reduced CNS penetration due to increased polarity .
- Bromomethyl Substitutions : 5-(Bromomethyl)spiro[2.5]octane serves as a versatile intermediate for click chemistry (e.g., CuAAC with azides) .
Q. What methods validate the purity and stability of this compound under storage conditions?
- Methodological Answer :
- HPLC-PDA : Monitors degradation products (e.g., hydrolysis of carboxamide to carboxylic acid) under accelerated stability conditions (40°C/75% RH) .
- Karl Fischer Titration : Quantifies moisture content in hygroscopic derivatives .
- Cryogenic Storage : Lyophilized samples stored at -80°C retain >95% purity for >12 months .
Advanced Methodological Challenges
Q. How can researchers address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Standardized Assays : Use CLSI guidelines for antimicrobial testing to minimize inter-lab variability .
- Dose-Response Curves : Generate EC₅₀/IC₅₀ values with ≥3 technical replicates to ensure reproducibility .
- Meta-Analysis : Compare data across studies using tools like RevMan, adjusting for variables like cell line passage number or serum concentration .
Q. What computational approaches predict the binding mode of this compound to biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Screens against protein databases (PDB) to identify potential targets (e.g., kinase ATP-binding pockets) .
- Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess binding stability and conformational changes .
- QSAR Models : CoMFA/CoMSIA correlates substituent electronic parameters (Hammett σ) with activity .
Q. How can enantiomeric purity of chiral Spiro[2.5]octane derivatives be ensured?
- Methodological Answer :
- Chiral HPLC : Polysaccharide-based columns (Chiralpak IA/IB) resolve enantiomers with >99% ee .
- Asymmetric Synthesis : Evans oxazolidinone auxiliaries or enzymatic resolution (e.g., lipase-catalyzed ester hydrolysis) .
- Circular Dichroism (CD) : Verifies absolute configuration by comparing experimental and simulated spectra .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing SAR data in Spiro[2.5]octane derivatives?
- Methodological Answer :
- Multivariate Analysis : PCA or PLS-DA identifies key structural descriptors (e.g., logP, polar surface area) driving activity .
- Machine Learning : Random Forest models predict bioactivity from molecular fingerprints (e.g., Morgan fingerprints) .
- p-value Adjustment : Benjamini-Hochberg correction mitigates false positives in high-throughput screens .
Q. How should researchers handle crystallographic disorder in spirocyclic compounds?
- Methodological Answer :
- TWIN Laws : Apply twin refinement in SHELXL for pseudo-merohedral twinning .
- Disordered Solvent Masking : SQUEEZE algorithm in PLATON removes electron density from unresolved solvent .
- Low-Temperature Data Collection : Reduces thermal motion (e.g., 100 K) for high-resolution structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
